2-{[2-(2-chlorophenyl)-2-methoxyethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-{[2-(2-chlorophenyl)-2-methoxyethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyethyl group, and a pyrido[1,2-a]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(2-chlorophenyl)-2-methoxyethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the core structure.
Attachment of the Methoxyethyl Group: This can be done through nucleophilic substitution or other suitable organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxyethyl group.
Reduction: Reduction reactions may target the pyrido[1,2-a]pyrimidin-4-one core or the chlorophenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenyl and methoxyethyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds.
Scientific Research Applications
2-{[2-(2-chlorophenyl)-2-methoxyethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[2-(2-chlorophenyl)-2-methoxyethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
- 2-{[2-(2-chlorophenyl)-2-hydroxyethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-{[2-(2-bromophenyl)-2-methoxyethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-{[2-(2-methylphenyl)-2-methoxyethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Comparison: Compared to its analogs, 2-{[2-(2-chlorophenyl)-2-methoxyethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the methoxyethyl group and the chlorophenyl group. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[2-(2-chlorophenyl)-2-methoxyethyl]amino]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-23-14(12-6-2-3-7-13(12)18)11-19-15-10-17(22)21-9-5-4-8-16(21)20-15/h2-10,14,19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGRUIZRKFYGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=CC(=O)N2C=CC=CC2=N1)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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